CP-271485
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Overview
Description
Preparation Methods
The synthesis of CP-271485 involves several steps, including the formation of the benzothiazole ring and the attachment of various functional groups. . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
CP-271485 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or amines.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, CP-271485 has been investigated for its potential as an inhibitor of specific enzymes, such as macrophage metalloelastase, which plays a role in inflammatory processes . In medicine, this compound is being explored for its potential therapeutic applications in diseases such as emphysema and chronic obstructive pulmonary disease . In industry, this compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CP-271485 involves its interaction with specific molecular targets, such as macrophage metalloelastase . By binding to this enzyme, this compound inhibits its activity, which can help reduce inflammation and tissue damage. The molecular pathways involved in this process include the inhibition of enzyme activity and the modulation of signaling pathways that regulate inflammation and tissue repair .
Comparison with Similar Compounds
CP-271485 is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include PF-00356231 and PD-0359601, which also target macrophage metalloelastase but have different chemical structures and binding affinities . This compound’s central morpholinone ring and benzothiazole core distinguish it from these other inhibitors, making it a valuable tool for studying enzyme inhibition and developing new therapeutic agents .
Properties
CAS No. |
35580-46-2 |
---|---|
Molecular Formula |
C19H20N2O4S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(6S)-4-benzyl-6-(1-methyl-2,2-dioxo-3H-2,1-benzothiazol-5-yl)morpholin-3-one |
InChI |
InChI=1S/C19H20N2O4S/c1-20-17-8-7-15(9-16(17)13-26(20,23)24)18-11-21(19(22)12-25-18)10-14-5-3-2-4-6-14/h2-9,18H,10-13H2,1H3/t18-/m1/s1 |
InChI Key |
CIUMOGWIMXNXSQ-GOSISDBHSA-N |
Isomeric SMILES |
CN1C2=C(CS1(=O)=O)C=C(C=C2)[C@H]3CN(C(=O)CO3)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(CS1(=O)=O)C=C(C=C2)C3CN(C(=O)CO3)CC4=CC=CC=C4 |
Key on ui other cas no. |
35580-46-2 |
Origin of Product |
United States |
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